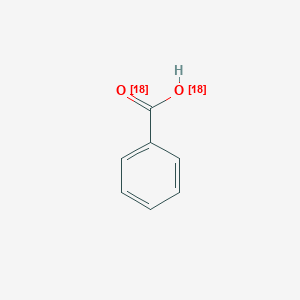

(18O2)benzoic acid

Overview

Description

Benzoic Acid-18O2 is a stable isotope-labeled compound of benzoic acid, where the oxygen atoms are replaced with the isotope oxygen-18. This compound is primarily used in research to study metabolic pathways and reaction mechanisms due to its distinct isotopic signature .

Mechanism of Action

Target of Action

Benzoic Acid-18O2, like its non-isotopic counterpart Benzoic Acid, primarily targets microbial pathogens . It is widely used as an antimicrobial food additive . The compound’s primary targets are the enzymes involved in the metabolic pathways of these microorganisms .

Mode of Action

Benzoic Acid-18O2 interacts with its targets by inhibiting their metabolic processes. It is conjugated to glycine in the liver and excreted as hippuric acid . As the sodium salt form, sodium benzoate, it is used as a treatment for urea cycle disorders due to its ability to bind amino acids . This leads to excretion of these amino acids and a decrease in ammonia levels .

Biochemical Pathways

Benzoic Acid-18O2 affects the biochemical pathways of the target organisms. It is involved in the β-oxidative pathway , which is analogous to the catabolism of fatty acids . The compound is converted to its CoA thioester, cinnamoyl-CoA, which is then transformed into 3-oxo-3-phenylpropanoyl-CoA, and finally into Benzoic Acid-CoA .

Pharmacokinetics

The pharmacokinetics of Benzoic Acid-18O2 involves its absorption, distribution, metabolism, and excretion (ADME). It is highly soluble in water , which facilitates its absorption and distribution. It is metabolized in the liver, where it is conjugated to glycine and transformed into hippuric acid . The compound is then excreted from the body .

Result of Action

The action of Benzoic Acid-18O2 results in the inhibition of microbial growth, making it an effective antimicrobial agent . Its transformation into hippuric acid also helps in the treatment of urea cycle disorders .

Action Environment

The action of Benzoic Acid-18O2 is influenced by environmental factors such as pH. The efficacy of benzoic acid and benzoate is dependent on the pH of the food . In addition, the compound’s antimicrobial action is more effective in an acidic environment .

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzoic Acid-18O2 can be synthesized through the oxidation of benzyl alcohol-18O2 using potassium permanganate in an alkaline medium. The reaction involves heating the mixture to facilitate the oxidation process, followed by acidification to yield the desired product .

Industrial Production Methods

Industrial production of benzoic acid typically involves the catalytic oxidation of toluene using air in the presence of catalysts such as manganese or cobalt naphthenates. This method can be adapted to produce Benzoic Acid-18O2 by using toluene labeled with oxygen-18 .

Chemical Reactions Analysis

Types of Reactions

Benzoic Acid-18O2 undergoes various chemical reactions, including:

Oxidation: It can be further oxidized to form compounds like benzoyl peroxide.

Reduction: It can be reduced to benzyl alcohol.

Substitution: It can undergo electrophilic aromatic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an alkaline medium.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nitric acid for nitration, halogens (e.g., chlorine) for halogenation.

Major Products

Oxidation: Benzoyl peroxide.

Reduction: Benzyl alcohol.

Substitution: Nitrobenzoic acid, halobenzoic acids.

Scientific Research Applications

Benzoic Acid-18O2 is extensively used in various fields of scientific research:

Chemistry: It is used to study reaction mechanisms and pathways due to its isotopic labeling.

Biology: It helps in tracing metabolic pathways in organisms.

Medicine: It is used in pharmacokinetic studies to understand drug metabolism.

Industry: It is used in the synthesis of other labeled compounds for research purposes .

Comparison with Similar Compounds

Similar Compounds

Benzoic Acid: The non-labeled version of Benzoic Acid-18O2.

Salicylic Acid: Another aromatic carboxylic acid used in similar research applications.

Phthalic Acid: Used in the production of plasticizers and also studied for its metabolic pathways

Uniqueness

Benzoic Acid-18O2 is unique due to its isotopic labeling, which allows for precise tracking and analysis in various research applications. This makes it particularly valuable in studies requiring detailed metabolic and reaction pathway analysis .

Properties

IUPAC Name |

(18O2)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O2/c8-7(9)6-4-2-1-3-5-6/h1-5H,(H,8,9)/i8+2,9+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPYMKLBDIGXBTP-UUQIGZEMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(=[18O])[18OH] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

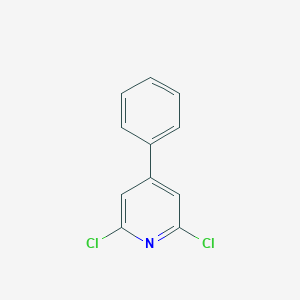

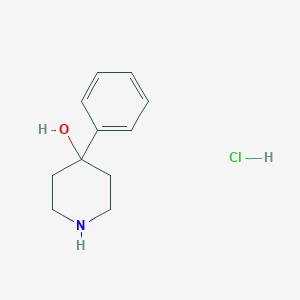

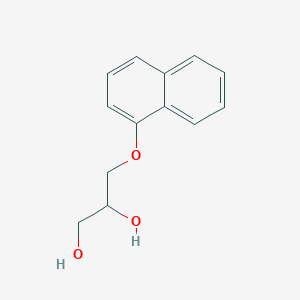

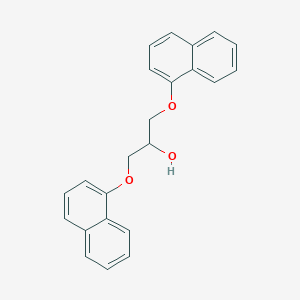

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.